An In-depth Technical Guide on the Core Properties of Isonipecotic Acid Hydrochloride
An In-depth Technical Guide on the Core Properties of Isonipecotic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonipecotic acid hydrochloride, also known as 4-piperidinecarboxylic acid hydrochloride, is a derivative of piperidine and a conformationally restricted analog of γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a molecule of significant interest in neuroscience research and drug development.[1] This technical guide provides a comprehensive overview of the core basic properties of isonipecotic acid hydrochloride, including its physicochemical characteristics, and provides detailed experimental protocols and visualizations to support its application in research and development.
Physicochemical Properties
Isonipecotic acid hydrochloride is a white to cream-colored crystalline powder.[2][3][4] The fundamental physicochemical properties of isonipecotic acid hydrochloride and its parent compound, isonipecotic acid, are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Isonipecotic Acid Hydrochloride
| Property | Value | Source |
| CAS Number | 5984-56-5 | [2][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][5] |
| Molecular Weight | 165.62 g/mol | [2][3][5][6][7] |
| Melting Point | 293-295 °C (with decomposition) | [2][3][6] |
| Water Solubility | 320 g/L (at 20 °C) | [2][3][4] |
| Appearance | White to cream crystalline powder | [2][3][4] |
Table 2: Physicochemical Properties of Isonipecotic Acid
| Property | Value | Source |
| CAS Number | 498-94-2 | [6] |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Melting Point | >300 °C | [8][9] |
| pKa₁ (Carboxylic Acid) | 3.73 | [8][10] |
| pKa₂ (Amine) | 10.72 | [8][10] |
| Appearance | White crystalline powder | [11][12] |
Signaling Pathway Involvement
Isonipecotic acid is recognized as a partial agonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a partial agonist, isonipecotic acid binds to the GABA-A receptor and elicits a response that is lower than that of the full agonist, GABA.[1]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the aqueous solubility of isonipecotic acid hydrochloride.
1. Materials:
-
Isonipecotic acid hydrochloride
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
2. Procedure:
-
Prepare a series of vials with a fixed volume of purified water.
-
Accurately weigh an excess amount of isonipecotic acid hydrochloride and add it to each vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
-
After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then withdraw the supernatant.
-
Dilute the supernatant with a known volume of purified water to a concentration within the linear range of the analytical method.
-
Quantify the concentration of isonipecotic acid hydrochloride in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in g/L or mg/mL.
Determination of pKa (Potentiometric Titration)
This protocol describes a general method for determining the acid dissociation constants (pKa) of isonipecotic acid.
1. Materials:
-
Isonipecotic acid
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
2. Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of isonipecotic acid and dissolve it in a known volume of purified water. Add a sufficient amount of KCl to maintain a constant ionic strength.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution.
-
If determining the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine, first acidify the solution with a known amount of standardized HCl and then titrate with the standardized NaOH solution.
-
Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s), from which the pKa can be calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for synthesizing a derivative of isonipecotic acid, a common practice in drug discovery and development.
Safety Information
Isonipecotic acid hydrochloride is classified as an irritant.[13][14][15] It can cause skin, eye, and respiratory tract irritation.[13][14][15] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13][14] Work should be conducted in a well-ventilated area or under a fume hood.[13][14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Isonipecotic acid hydrochloride CAS#: 5984-56-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Isonipecotic acid hydrochloride, CasNo.5984-56-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isonipecotic Acid [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]
- 9. Isonipecotic Acid | 498-94-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. leonidchemicals.net [leonidchemicals.net]
